3-Methyl-2-(2-thienyl)butanenitrile
Description
3-Methyl-2-(2-thienyl)butanenitrile is an organonitrile compound featuring a 2-thienyl (thiophene) substituent attached to the second carbon of a branched butanenitrile chain. Its molecular formula is C₉H₁₁NS, with a molecular weight of 165.26 g/mol.
Properties
Molecular Formula |
C9H11NS |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
3-methyl-2-thiophen-2-ylbutanenitrile |
InChI |
InChI=1S/C9H11NS/c1-7(2)8(6-10)9-4-3-5-11-9/h3-5,7-8H,1-2H3 |
InChI Key |
WJIGPJQNSADFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)C1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
2-(3-Methylthiophene-2-carbonyl)butanenitrile (CID 43670521)
- Molecular Formula: C₁₀H₁₁NOS
- Key Structural Differences :
- Incorporates a carbonyl bridge between the thiophene ring and nitrile group.
- The thiophene substituent is 3-methylthiophene (vs. 2-thienyl in the target compound).
- Implications: The carbonyl group enhances polarity, increasing solubility in polar solvents (e.g., methanol or DMSO). Reactivity diverges due to the electron-withdrawing carbonyl, making it more susceptible to nucleophilic attack compared to the target compound. Applications: Likely used in ketone-based synthesis or as a precursor for heterocyclic derivatives .
Table 1: Physical and Structural Comparison
| Property | 3-Methyl-2-(2-thienyl)butanenitrile | 2-(3-Methylthiophene-2-carbonyl)butanenitrile |
|---|---|---|
| Molecular Formula | C₉H₁₁NS | C₁₀H₁₁NOS |
| Molecular Weight (g/mol) | 165.26 | 193.26 |
| Key Functional Groups | Nitrile, 2-thienyl | Nitrile, 3-methylthiophene, carbonyl |
| Polarity | Moderate (aromatic + nitrile) | High (carbonyl + nitrile) |
3-Methyl-2-methylidenebutanenitrile (CID 543044)
- Molecular Formula : C₆H₉N
- Key Structural Differences :
- Lacks the thienyl group; features a methylidene (CH₂=C) group instead.
- Simpler branched chain (3-methylbutanenitrile backbone).
- Higher volatility due to lower molecular weight and absence of bulky substituents. Applications: Likely serves as a monomer in polymerization or a building block for alkylnitrile derivatives .
Table 2: Reactivity and Application Comparison
| Property | This compound | 3-Methyl-2-methylidenebutanenitrile |
|---|---|---|
| Aromatic Interactions | Strong (thienyl ring) | None |
| Volatility | Low | High |
| Synthetic Utility | Pharmaceutical intermediates | Polymer/monomer synthesis |
2-(2-Thienyl)-alanyl-phenylalanine nitrile Diastereomers
- Structure : Dipeptide analogs with nitrile termini and thienyl-alanine residues.
- Key Differences :
- Peptide backbone introduces amide bonds and chiral centers, absent in the target compound.
- Higher molecular complexity (C₁₆H₁₆N₃OS vs. C₉H₁₁NS).
- Solubility: Enhanced water solubility due to peptide bonds, unlike the lipophilic target compound.
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